molecular formula C13H15F3N2O B2855781 (S)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole CAS No. 1257527-14-2

(S)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No. B2855781
CAS RN: 1257527-14-2
M. Wt: 272.271
InChI Key: ALYKOKFCPJUMPB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research. This compound is a member of the oxazole family, which is known for its diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, the compound has been shown to bind to the active site of PDE4 and prevent the hydrolysis of cyclic adenosine monophosphate (cAMP), which is an important second messenger molecule involved in the regulation of various cellular processes, including inflammation and immune responses. The compound has also been shown to bind to the dopamine D3 receptor and inhibit its activity, which may have implications for the treatment of neuropsychiatric disorders such as schizophrenia and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole have been studied in various in vitro and in vivo models. For example, the compound has been shown to exhibit potent anti-inflammatory and immunomodulatory effects in human and animal cells, which may have implications for the treatment of inflammatory and autoimmune diseases. The compound has also been shown to exhibit antiproliferative and proapoptotic effects in various cancer cell lines, which may have implications for the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of (S)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is its potent inhibitory activity against various enzymes and receptors, which makes it a valuable tool for studying the biological functions of these molecules. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, the compound has not been extensively studied in vivo, and its pharmacokinetic and toxicological properties are not well understood.

Future Directions

There are several future directions for the study of (S)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole. One area of interest is in the development of new drugs for the treatment of various diseases, including inflammatory and autoimmune disorders and cancer. Another area of interest is in the study of the compound's mechanism of action and its interactions with various enzymes and receptors. Additionally, further studies are needed to investigate the pharmacokinetic and toxicological properties of the compound in vivo.

Synthesis Methods

The synthesis of (S)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves the reaction of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-difluoropyridine-3-carboxylate with (S)-2-amino-3-methylbutanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with trifluoroacetic acid to remove the tert-butyl protecting group, yielding (S)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole.

Scientific Research Applications

(S)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses, and the dopamine D3 receptor, which is implicated in the pathophysiology of several neuropsychiatric disorders.

properties

IUPAC Name

(4S)-4-tert-butyl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c1-12(2,3)10-7-19-11(18-10)9-6-8(4-5-17-9)13(14,15)16/h4-6,10H,7H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYKOKFCPJUMPB-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

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